

Physical and chemical properties of Daturabietatriene

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Compound of Interest		
Compound Name:	Daturabietatriene	
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Daturabietatriene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, a tricyclic diterpene with the molecular formula C20H30O2, is a natural product isolated from the stem bark of Datura metel Linn.[1][2][3] Its structure has been elucidated as 15,18-dihydroxyabietatriene. This technical guide provides a detailed overview of the known physical and chemical properties of **Daturabietatriene**, including its spectroscopic data. While specific biological activities and signaling pathways for **Daturabietatriene** have not been extensively studied, this document outlines the general biological potential of related compounds and provides a framework for future research.

Physicochemical Properties

Quantitative data on the physical and chemical properties of **Daturabietatriene** is limited. The following table summarizes the available information.



Property	Value	Source
Chemical Formula	C20H30O2	[1]
Molecular Weight	302.5 g/mol	[1]
CAS Number	65894-41-9	
Appearance	Not Reported	_
Melting Point	Not Reported	_
Boiling Point	Not Reported	_
Solubility	Not Reported	

Chemical Structure and Spectroscopic Data

The structure of **Daturabietatriene** has been identified as 15,18-dihydroxyabietatriene[1][3].

Mass Spectrometry (MS)

The mass spectrum of **Daturabietatriene** shows a molecular ion peak at m/z 302, which corresponds to the molecular formula C20H30O2[1]. Key fragmentation patterns observed in the mass spectrum include ion fragments at m/z 202, 143, 100, 85, 69, and 71, which are indicative of the abietatriene skeleton and the presence of a hydroxymethylene group in ring A[1].

Infrared (IR) Spectroscopy

The IR spectrum of **Daturabietatriene** displays absorption bands characteristic of a hydroxyl group and an aromatic ring. Key absorptions are observed at 1640 cm⁻¹, 1460 cm⁻¹, and 898 cm⁻¹[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Daturabietatriene** shows signals consistent with its diterpenoid structure. Key chemical shifts include:

• A doublet at δ 7.00 (J=9.0 Hz) assigned to H-11.



- A multiplet at δ 6.93 ascribed to H-12.
- A broad singlet at δ 6.80 (J=3.0 Hz) assigned to H-14.
- Two hydroxylmethylene signals at δ 3.53 and δ 3.40.
- Two methyl signals at δ 1.23 (Me-19, Me-20) and δ 1.20 (Me-16, Me-17)[1].

¹³C NMR: Detailed ¹³C NMR data for **Daturabletatriene** is not currently available in the public domain.

Experimental Protocols Isolation of Daturabietatriene from Datura metel

The following is a generalized workflow for the isolation of **Daturabietatriene** based on the available literature.



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Figure 1: Generalized workflow for the isolation of **Daturabietatriene**.

A detailed experimental protocol for the isolation of **Daturabietatriene** from the stem bark of Datura metel has not been fully published. The process would typically involve the extraction of the dried and powdered plant material with a suitable organic solvent, followed by chromatographic techniques to separate and purify the compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of **Daturabietatriene** are lacking. However, extracts of Datura metel have been reported to possess various pharmacological properties, including antimicrobial and antioxidant activities[4][5]. Abietane diterpenoids, the class of compounds to which **Daturabietatriene** belongs, are known to exhibit a wide range of biological effects, such as anti-inflammatory, antimicrobial, and antitumor activities.

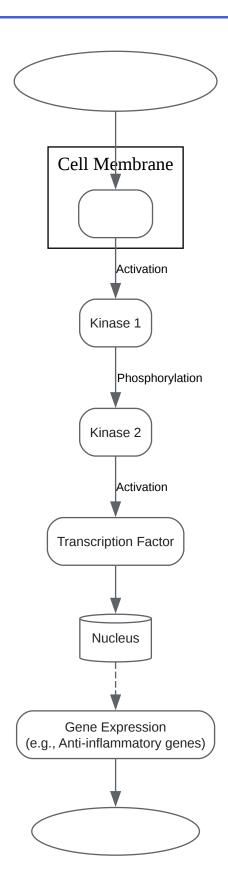


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Given the absence of specific data for **Daturabietatriene**, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic bioactive compound, which could be a starting point for future investigations into **Daturabietatriene**'s biological effects.





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Figure 2: Hypothetical signaling pathway for a bioactive compound.



Conclusion and Future Directions

Daturabietatriene is a structurally characterized tricyclic diterpene with potential for further scientific investigation. The current body of knowledge is limited, and significant research is required to fully understand its physicochemical properties and biological activities. Future research should focus on:

- Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in various solvents.
- Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹³C NMR data.
- Total Synthesis: Development of a synthetic route to enable the production of larger quantities for biological testing.
- Biological Screening: A thorough investigation of its potential pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and cytotoxic effects.
- Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by
 Daturabietatriene to understand its molecular mechanism of action.

This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of **Daturabietatriene**. The information provided herein highlights the existing knowledge gaps and outlines a clear path for future research and development.

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